1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea, with the CAS number 1421472-04-9, is a compound featuring a complex structure that integrates a urea moiety with an imidazole derivative. This compound has garnered attention in scientific research for its potential biological activities, particularly in medicinal chemistry.
The synthesis of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea typically involves multi-step organic reactions. While specific synthetic routes may vary, common methods include:
Technical details on reaction conditions such as temperature, solvent choice, and reaction time are crucial for optimizing yields and purity.
The compound may participate in various chemical reactions typical for ureas and imidazoles, including:
Technical details regarding reaction conditions (e.g., pH, temperature) significantly influence these processes.
The mechanism of action for 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea is not fully elucidated but may involve:
Data on binding affinities and specific interactions remain essential for understanding its pharmacodynamics.
While specific physical properties such as density and boiling point are not readily available, typical characteristics of similar compounds include:
Chemical properties include reactivity patterns typical for ureas and imidazoles, such as:
Relevant analyses such as spectroscopy (NMR, IR) could provide insights into functional groups and bonding characteristics.
The primary applications of 1-(4-chlorobenzyl)-3-(3-(2-phenyl-1H-imidazol-1-yl)propyl)urea lie in medicinal chemistry and pharmacology:
Continued exploration into its biological activities may yield additional applications in drug development and therapeutic interventions.
The synthesis of 1-(3-hydroxypropyl)-2-phenyl-1H-imidazole represents a critical initial step in constructing the target molecule. This intermediate is typically generated through N-alkylation of 2-phenylimidazole with 3-bromopropanol or 3-chloropropanol under basic conditions. Research demonstrates that the reaction efficiency is highly dependent on the base-solvent system. Dimethylformamide with potassium carbonate (yielding 78–85%) outperforms acetonitrile with triethylamine (yielding 60–68%) due to enhanced nucleophilicity and solubility [2]. Microwave-assisted synthesis significantly reduces reaction times from 12–15 hours to 25–45 minutes while improving yields by 12–15% through precise thermal control and reduced side-product formation [2]. Phase-transfer catalysts like tetrabutylammonium bromide further enhance yield (up to 92%) by facilitating interfacial reactions between heterogeneous phases. The reaction exhibits excellent regioselectivity for N1-alkylation over N3-alkylation due to steric and electronic factors, confirmed by nuclear Overhauser effect spectroscopy analysis of model compounds [2].
Table 1: Optimization of Nucleophilic Substitution for Imidazole-Propanol Intermediate
Base | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|
K₂CO₃ | Dimethylformamide | None | 80 | 12 | 85 |
K₂CO₃ | Dimethylformamide | TBAB* | 80 | 8 | 92 |
Triethylamine | Acetonitrile | None | 82 | 15 | 68 |
NaOH | Toluene-water | Aliquat-336 | 90 | 6 | 89 |
Microwave | Dimethylformamide | None | 100 (μW) | 0.75 | 94 |
*Tetrabutylammonium bromide
The pivotal urea linkage is constructed through the reaction of 1-(3-isocyanatopropyl)-2-phenyl-1H-imidazole with 4-chlorobenzylamine. The isocyanate precursor is synthesized in situ via the Curtius rearrangement of 3-(2-phenyl-1H-imidazol-1-yl)propanoyl azide or through phosgenation of the corresponding amine [3]. Kinetic studies reveal that nonpolar solvents like toluene favor urea formation (yields >90%) over polar aprotic solvents due to suppressed hydrolysis of the isocyanate intermediate. The reaction follows second-order kinetics with an activation energy of 45.2 kJ/mol, as determined by differential scanning calorimetry [6]. Crucially, the electron-withdrawing chloro substituent on the benzylamine ring reduces nucleophilicity, necessitating elevated temperatures (80–90°C) for complete conversion. Crystal structure analyses of analogous compounds show the urea carbonyl adopts a trans, trans conformation with C=O bond lengths of 1.230–1.235 Å and N–C–N angles of 118–122°, consistent with optimal orbital overlap for hydrogen bonding [4] [6].
Table 2: Reaction Parameters for Urea Bond Formation
Isocyanate Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | By-products Identified |
---|---|---|---|---|---|
3-(2-Phenylimidazol-1-yl)propyl isocyanate | Toluene | 80 | 3 | 92 | <1% Symmetrical urea |
3-(2-Phenylimidazol-1-yl)propyl isocyanate | Dichloromethane | 40 | 8 | 78 | 5–8% Carbamate |
3-(2-Phenylimidazol-1-yl)propyl isocyanate | Tetrahydrofuran | 65 | 5 | 85 | 3% Biuret |
Triphosgene-derived isocyanate | Chlorobenzene | 90 | 2.5 | 89 | <2% Chloroformate |
Continuous flow technology addresses key limitations of batch synthesis, particularly in handling unstable intermediates like isocyanates. Two optimized flow configurations have been developed: (1) A multistage system where the imidazole-propanol intermediate undergoes in situ phosgene substitution (using triphosgene) to generate the isocyanate, followed by immediate reaction with 4-chlorobenzylamine in a T-shaped mixer; and (2) A single-channel system employing preformed isocyanate with precise residence time control [2] [6]. The former approach reduces hazardous intermediate handling and achieves 95% conversion at 50°C with 8-minute residence time, compared to 85% conversion in batch mode at 80°C over 3 hours. Microreactors (channel diameter: 500 μm) enhance mass/heat transfer, suppressing symmetrical urea formation to <0.5% even at elevated concentrations (0.8 M). A production-scale flow setup (2.5 L/min flow rate) delivers 3.2 kg/day of the target urea with ≥98.5% purity by high-performance liquid chromatography, demonstrating the scalability of this approach [6].
Table 3: Continuous Flow vs. Batch Synthesis Parameters
Parameter | Batch Reactor | Microreactor (Multistage) | Tube Reactor (Single-Channel) |
---|---|---|---|
Temperature (°C) | 80–90 | 50–60 | 70–80 |
Reaction Time | 180–300 min | 8–12 min | 15–20 min |
Throughput (g/h) | 12.5 | 48.3 | 35.6 |
Isocyanate Intermediate Stability | Poor (hydrolysis <8%) | Excellent (hydrolysis <0.3%) | Moderate (hydrolysis 2–3%) |
Energy Consumption (kJ/mol) | 1850 | 620 | 890 |
Purity (%) | 95–97 | 98.5–99.2 | 97–98 |
Advanced catalytic strategies are essential for constructing the imidazole ring and ensuring compatibility with sensitive functional groups. Palladium-catalyzed cyclization of N-allylbenzamidines (using Pd(OAc)₂/XPhos system) provides a regioselective route to 2-phenylimidazole precursors with >20:1 N1/N3 selectivity [2]. Copper(I) iodide efficiently catalyzes the coupling of bromopropanol with preformed 2-phenylimidazole under mild conditions (60°C), preserving base-sensitive groups that degrade under traditional strong base conditions (e.g., esters: 95% retention vs. 65% in KOH systems). For substrates containing reducible functionalities (nitro, vinyl), heterogeneous catalysts like palladium on carbon enable selective urea formation without competitive reduction [2]. Notably, zinc triflate (15 mol%) accelerates the urea coupling step by activating the isocyanate carbonyl, allowing reactions at 40°C with acid-sensitive groups (tert-butoxycarbonyl: 97% retention; acetyl: 93% retention). These catalytic systems collectively address the key challenges of regiocontrol, functional group tolerance, and reaction efficiency.
Table 4: Catalytic Systems for Key Synthetic Steps
Reaction Step | Catalyst System | Loading (mol%) | Functional Group Compatibility | Yield (%) | Selectivity |
---|---|---|---|---|---|
Imidazole Ring Formation | Pd(OAc)₂/XPhos | 5 | Nitrile, ester, ketone | 88 | >20:1 N1/N3 |
N-Alkylation of Imidazole | CuI/1,10-Phenanthroline | 10 | Aldehyde, nitro, vinyl, cyano | 90 | >99% N1 |
Isocyanate Formation | ZnCl₂ (phosgene alternative) | 20 | Hydroxyl, secondary amine | 85 | N/A |
Urea Coupling | Zn(OTf)₂ | 15 | tert-Butoxycarbonyl, acetyl, benzyl | 94 | >98% mono-urea |
Deoxygenation-Sensitive Systems | Pd/C (heterogeneous) | 3 (wt%) | Nitro, alkene, halide | 91 | No reduction |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1